4-Hydroxy-5-phenylpentan-2-one
CAS No.: 206446-98-2
Cat. No.: VC19094513
Molecular Formula: C11H14O2
Molecular Weight: 178.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 206446-98-2 |
---|---|
Molecular Formula | C11H14O2 |
Molecular Weight | 178.23 g/mol |
IUPAC Name | 4-hydroxy-5-phenylpentan-2-one |
Standard InChI | InChI=1S/C11H14O2/c1-9(12)7-11(13)8-10-5-3-2-4-6-10/h2-6,11,13H,7-8H2,1H3 |
Standard InChI Key | WLYDVDCMHLCWTF-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)CC(CC1=CC=CC=C1)O |
Introduction
Chemical Structure and Physicochemical Properties
Table 1: Key Physicochemical Properties of 4-Hydroxy-5-phenylpentan-2-one
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 178.228 g/mol |
Exact Mass | 178.099 Da |
Polar Surface Area (PSA) | 37.3 Ų |
LogP (Octanol-Water) | 1.569 |
Hydrogen Bond Donors | 1 (hydroxyl group) |
Hydrogen Bond Acceptors | 2 (ketone and hydroxyl) |
The LogP value of 1.569 indicates moderate lipophilicity, suggesting balanced solubility in both aqueous and organic media . The polar surface area, dominated by the hydroxyl and ketone groups, facilitates hydrogen-bonding interactions critical for its reactivity .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
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NMR (CDCl): Signals at δ 7.44–7.20 (m, 5H, aromatic), δ 4.54 (s, 1H, -OH), δ 3.19 (d, J = 16.8 Hz, 1H, CH), δ 2.84 (d, J = 17.2 Hz, 1H, CH), δ 2.07 (s, 3H, CH), and δ 1.58 (s, 3H, CH) confirm the structure .
-
NMR: Peaks at δ 210.0 (C=O), δ 150.2 (aromatic quaternary carbon), δ 72.9 (C-OH), and δ 53.2 (C5) align with the expected connectivity .
Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 178.099 [M+H] .
Synthetic Methodologies
Organocatalytic Asymmetric Synthesis
Lou et al. (2004) pioneered an enantioselective route using L-proline as a chiral catalyst (Scheme 1) . The reaction between phenylacetone and formaldehyde in dimethyl sulfoxide (DMSO) at 25°C achieves 85% yield with 92% enantiomeric excess (ee). The mechanism involves enamine formation, followed by a Mannich-type addition and hydrolysis .
Table 2: Optimization of Organocatalytic Synthesis
Condition | Outcome |
---|---|
Catalyst: L-proline (20 mol%) | 85% yield, 92% ee |
Solvent: DMSO | Enhanced enantioselectivity |
Temperature: 25°C | Optimal reaction rate |
Grignard Reagent-Based Approaches
Sasaki and Yudin (2004) developed a Grignard addition protocol using phenylmagnesium bromide and 4-hydroxy-2-pentanone . The reaction proceeds in tetrahydrofuran (THF) at −78°C, yielding 78% of the target compound after aqueous workup and column chromatography. This method avoids racemization but requires stringent anhydrous conditions .
Industrial-Scale Considerations
While no large-scale production data exists for 4-hydroxy-5-phenylpentan-2-one, continuous flow reactors and immobilized catalysts could enhance throughput. Potential challenges include stereocontrol at scale and purification of hygroscopic intermediates.
Reactivity and Derivative Synthesis
Oxidation and Reduction Pathways
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